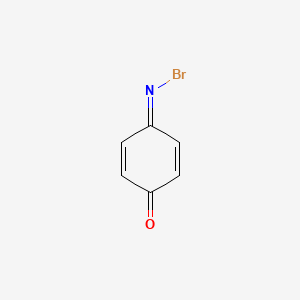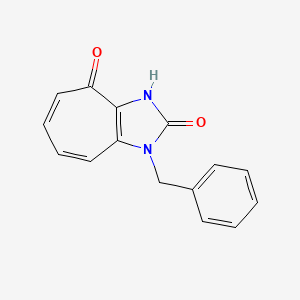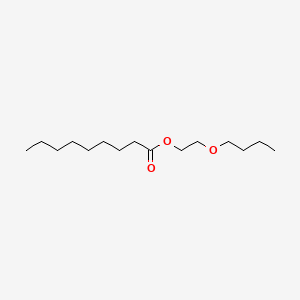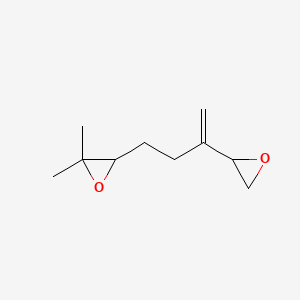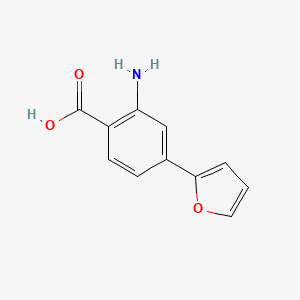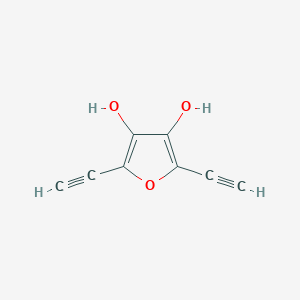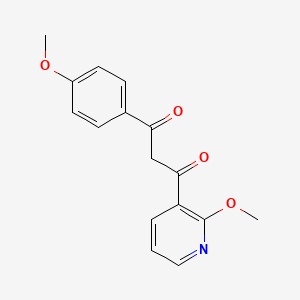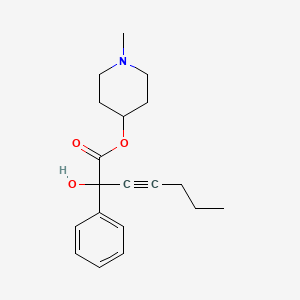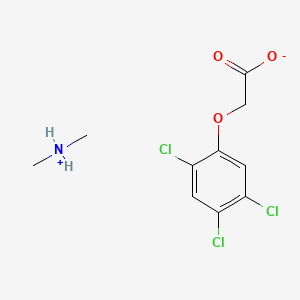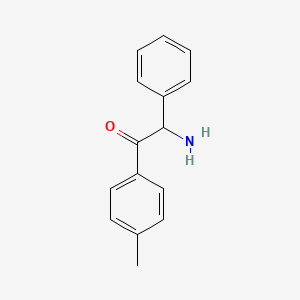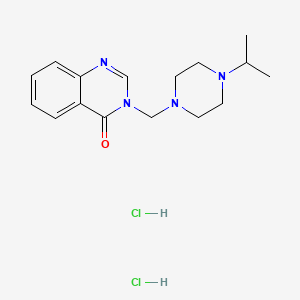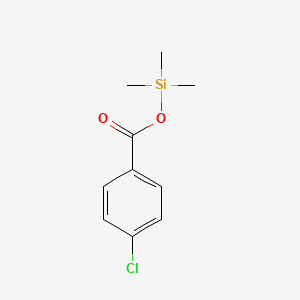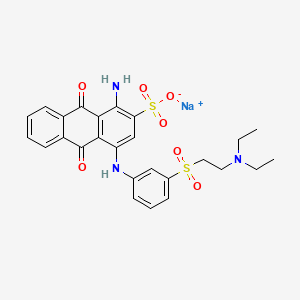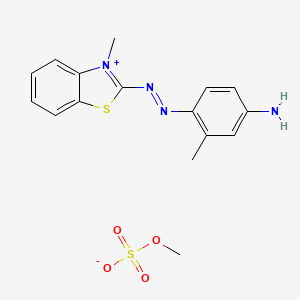
2-((4-Amino-m-tolyl)azo)-3-methylbenzothiazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a biological stain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-m-toluidine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo dye. The final product is obtained by methylation using methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate involves its ability to absorb light and transfer energy. In biological staining, the compound binds to specific cellular components, allowing them to be visualized under a microscope. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-phenyl)azo]-3-methylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-ethylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium ethyl sulfate
Uniqueness
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly useful in applications requiring precise colorimetric properties and stability under various conditions.
Properties
CAS No. |
85030-22-4 |
|---|---|
Molecular Formula |
C16H18N4O4S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C15H14N4S.CH4O4S/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;1-5-6(2,3)4/h3-9,16H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
BCCJIWUWWMNVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


